10-HYDROXYMETHYL-13-ME-DODECAHYDRO-2H-CYCLOPENTA(A)PHENANTHRENE-3,17-DIONE
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Overview
Description
Preparation Methods
The synthesis of 10-HYDROXYMETHYL-13-ME-DODECAHYDRO-2H-CYCLOPENTA(A)PHENANTHRENE-3,17-DIONE involves multiple steps, typically starting from simpler steroid precursors. The synthetic routes often include oxidation and reduction reactions, as well as various substitution reactions to introduce the hydroxymethyl and methyl groups at specific positions on the steroid backbone . Industrial production methods may involve the use of biocatalysts or microbial fermentation to achieve the desired transformations efficiently .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Reduction: The ketone groups at positions 3 and 17 can be reduced to hydroxyl groups using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like NaBH4 . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
10-HYDROXYMETHYL-13-ME-DODECAHYDRO-2H-CYCLOPENTA(A)PHENANTHRENE-3,17-DIONE has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex steroidal compounds.
Biology: It serves as a model compound for studying steroid metabolism and enzyme interactions.
Medicine: Research into its potential therapeutic effects, particularly in hormone-related treatments, is ongoing.
Industry: It is used in the production of various steroid-based pharmaceuticals.
Mechanism of Action
The mechanism of action of 10-HYDROXYMETHYL-13-ME-DODECAHYDRO-2H-CYCLOPENTA(A)PHENANTHRENE-3,17-DIONE involves its interaction with specific enzymes and receptors in the body. It acts as a potent inhibitor of steroid isomerase, an enzyme involved in the biosynthesis of androgens and estrogens . This inhibition affects the production of these hormones, leading to various physiological effects.
Comparison with Similar Compounds
Similar compounds include:
Androstenedione: A precursor to both testosterone and estrogen, with a similar steroid backbone.
Estrane-3,17-dione: Another steroid with a similar structure but different functional groups, leading to distinct biological activities.
1,4-Androstadiene-3,17-dione:
The uniqueness of 10-HYDROXYMETHYL-13-ME-DODECAHYDRO-2H-CYCLOPENTA(A)PHENANTHRENE-3,17-DIONE lies in its specific functional groups and their positions on the steroid backbone, which confer unique chemical and biological properties .
Properties
Molecular Formula |
C19H26O3 |
---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
10-(hydroxymethyl)-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H26O3/c1-18-8-7-16-14(15(18)4-5-17(18)22)3-2-12-10-13(21)6-9-19(12,16)11-20/h10,14-16,20H,2-9,11H2,1H3 |
InChI Key |
XGUHPTGEXRHMQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34CO |
Origin of Product |
United States |
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